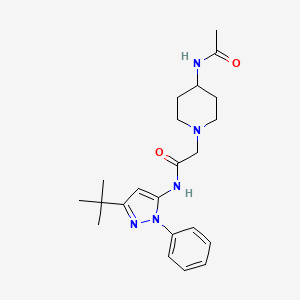![molecular formula C17H20N6O B7542451 N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine, also known as MPA, is a research chemical that belongs to the class of piperidine and purine derivatives. It is a potent and selective agonist of the adenosine A3 receptor and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine exerts its pharmacological effects by selectively activating the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Activation of the A3 receptor leads to the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine in lab experiments is its high selectivity and potency for the adenosine A3 receptor. This allows for more specific and targeted studies of the receptor and its downstream signaling pathways. However, one of the limitations of using N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine. One potential area of research is its potential therapeutic applications in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an adjuvant therapy in cancer treatment, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine.
Synthesis Methods
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine involves the reaction of 2-methoxyphenylpiperidine with 6-chloropurine in the presence of a base, followed by deprotection of the methoxy group using boron tribromide. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-24-14-5-3-2-4-13(14)23-8-6-12(7-9-23)22-17-15-16(19-10-18-15)20-11-21-17/h2-5,10-12H,6-9H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLREIUJEMKJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)

![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)